![molecular formula C19H27N7O2S B2599070 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 2197284-77-6](/img/structure/B2599070.png)
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a pyrazole ring . It is part of a class of compounds that have been studied for their potential as bromodomain inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine derivative, which is a promising starting molecule for designing potent BRD4 BD inhibitors . The compound also contains a 1H-pyrazol-4-yl group attached to a sulfonyl group .Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis and evaluation of biological activities of compounds related to the given chemical structure. These compounds exhibit a range of biological activities, including antihistaminic, anti-inflammatory, antimicrobial, and potential insecticidal properties.
Antihistaminic and Anti-inflammatory Properties : Gyoten et al. (2003) synthesized a series of compounds, including triazolo and imidazo pyridazines, demonstrating both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating allergic conditions like atopic dermatitis and allergic rhinitis Gyoten et al., 2003.
Cardiovascular Agents : Sato et al. (1980) reported the synthesis of triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, identifying compounds with significant coronary vasodilating and antihypertensive activities, indicating their potential as cardiovascular agents Sato et al., 1980.
Insecticidal Agents Against Cotton Leafworm : Soliman et al. (2020) synthesized new bioactive sulfonamide thiazole derivatives, including triazolo and pyrazolo[1,5-a]pyrimidine, showing potent insecticidal activities against the cotton leafworm, highlighting their potential in agricultural applications Soliman et al., 2020.
Herbicidal Activity : Research on triazolopyrimidine sulfonanilide herbicides reflects on the structure-activity relationships of compounds inhibiting acetolactate synthase, an enzyme crucial for plant growth, indicating their use in developing new herbicides Kleschick, 1994.
Antimicrobial Agents : Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating antibacterial activity and indicating potential applications in developing new antimicrobial agents Azab et al., 2013.
Mechanism of Action
properties
IUPAC Name |
6-tert-butyl-3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2S/c1-12-17(13(2)21-20-12)29(27,28)25-10-8-14(9-11-25)18-23-22-16-7-6-15(19(3,4)5)24-26(16)18/h6-7,14H,8-11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGCICMLKHRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)
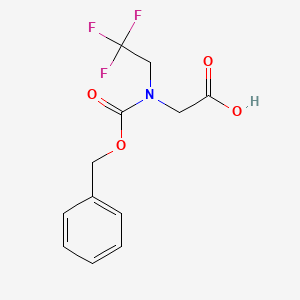
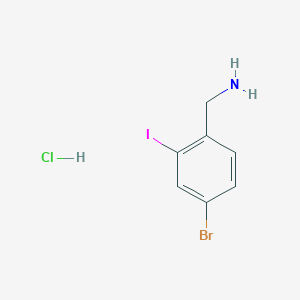


![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)
![(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2598998.png)
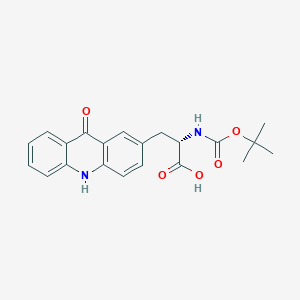
![N-[(4-chlorophenyl)(cyano)methyl]-2-[(2,2,2-trifluoroethyl)sulfanyl]acetamide](/img/structure/B2599000.png)
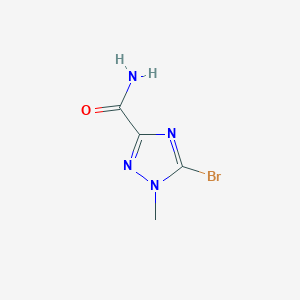
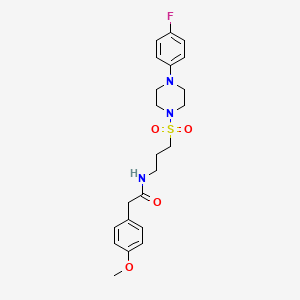
![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)
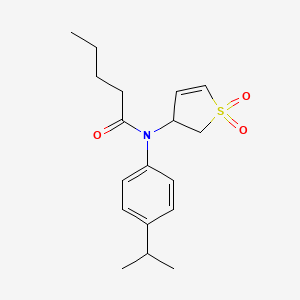
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)